
n-Cyclopropyl-3-propionamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Cyclopropyl-3-propionamidobenzamide is an organic compound with the molecular formula C13H16N2O2 It is characterized by the presence of a cyclopropyl group attached to a benzamide structure, which includes a propionamide substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-3-propionamidobenzamide typically involves the formation of the cyclopropyl group and its subsequent attachment to the benzamide core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids and palladium catalysts under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in bulk quantities .
化学反応の分析
Types of Reactions
n-Cyclopropyl-3-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
科学的研究の応用
n-Cyclopropyl-3-propionamidobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-Cyclopropyl-3-propionamidobenzamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity to target proteins. This compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- n-Cyclopropyl-2-(3,4-dimethylphenoxy)butanamide
- Spiro cyclopropanes
Uniqueness
n-Cyclopropyl-3-propionamidobenzamide is unique due to its specific structural features, such as the combination of a cyclopropyl group with a benzamide core. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds .
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
N-cyclopropyl-3-(propanoylamino)benzamide |
InChI |
InChI=1S/C13H16N2O2/c1-2-12(16)14-11-5-3-4-9(8-11)13(17)15-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17) |
InChIキー |
BLGVQVFGSRHNDV-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



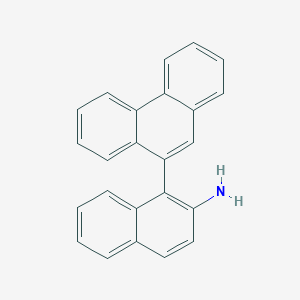
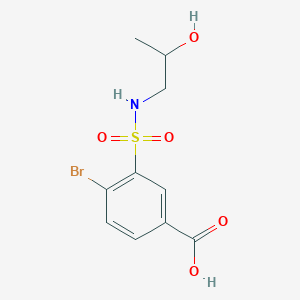


![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
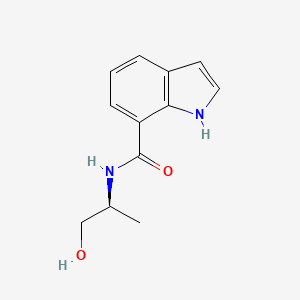
![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)
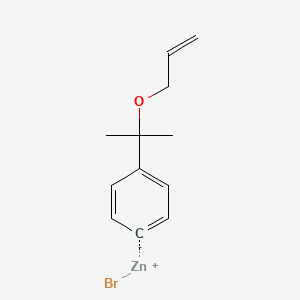


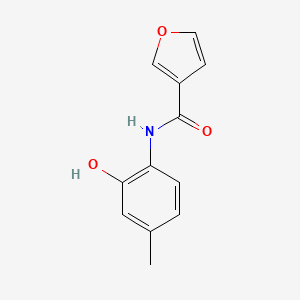
![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)

